molecular formula C35H36ClNNaO3S B000986 Montelukast sodium CAS No. 151767-02-1

Montelukast sodium

Número de catálogo: B000986
Número CAS: 151767-02-1
Peso molecular: 609.2 g/mol
Clave InChI: ZMFQNQCXWQXCFO-HKHDRNBDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de montelukast implica varios pasos clave:

    Preparación de la Sal Disódica del Ácido 2-[1-(Mercaptometil) Ciclopropil] Acético: Esto se logra mediante una reacción que involucra ácido ciclopropil acético y un compuesto mercapto adecuado.

    Preparación de Ácido Montelukast Libre: La sal disódica se convierte luego en ácido montelukast libre.

    Formación de la Sal de Di-n-propilamina de Montelukast: El ácido libre se hace reaccionar con di-n-propilamina.

    Formación de la Sal de Diciiclohexilamina de Montelukast: La sal de di-n-propilamina se convierte en la sal de diciclohexilamina.

    Conversión a la Sal Sódica de Montelukast: Finalmente, la sal de diciclohexilamina se convierte en la sal sódica de montelukast.

Métodos de Producción Industrial: La producción industrial de montelukast generalmente sigue la ruta sintética descrita anteriormente, con optimización para la producción a gran escala. Esto implica un control preciso de las condiciones de reacción, los pasos de purificación y el control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: Montelukast experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Principales Productos Formados:

Aplicaciones Científicas De Investigación

Asthma Management

Montelukast sodium is widely recognized for its efficacy in controlling asthma symptoms. Clinical trials have demonstrated significant improvements in forced expiratory volume (FEV1), peak expiratory flow rate (PEFR), and reduction in daytime symptoms among patients treated with montelukast compared to placebo .

Table 1: Clinical Efficacy of Montelukast in Asthma

Study TypeDurationDosageKey Findings
Randomized Controlled Trial12 weeks10 mg once dailySignificant improvement in FEV1 and PEFR
Open-label Study12 weeks4-12 mg dailyEffective in reducing symptoms in infants with wheezing

Allergic Rhinitis

Montelukast is also effective in treating allergic rhinitis, providing relief from nasal congestion, sneezing, and itching. It is particularly beneficial for patients who do not respond adequately to antihistamines .

Exercise-Induced Bronchoconstriction

Montelukast has been shown to prevent exercise-induced bronchoconstriction in children and adults, making it a valuable option for athletes with asthma .

Table 2: Effects on Exercise-Induced Symptoms

PopulationTreatment DurationOutcome
Children (6-14 years)6 weeksReduced need for rescue inhalers during exercise

Innovative Delivery Methods

Recent advancements have focused on enhancing the bioavailability and stability of this compound through innovative delivery systems:

Fast-Dissolving Films

Research has demonstrated the development of fast-dissolving films that release montelukast within 30 seconds, improving patient compliance, especially among children .

Mucoadhesive Buccal Patches

These patches allow for sustained release of montelukast, with up to 90% of the active pharmaceutical ingredient (API) being released within the first eight hours .

Table 3: Comparison of Delivery Methods

Delivery MethodRelease ProfileStability Conditions
Fast-Dissolving FilmsDissolves in <30 secondsStable at 40°C and 75% humidity for 3 months
Mucoadhesive PatchesSustained release over hoursMaintains integrity under physiological conditions

Treatment of Infantile Wheezing

A study involving 595 infants with virus-related wheezing showed that montelukast significantly reduced symptoms and improved lung function after four weeks of treatment, highlighting its effectiveness in younger populations .

Long-term Asthma Control

In a long-term follow-up study, patients on montelukast maintained better asthma control compared to those who switched to placebo after initial treatment, indicating its role as a long-term management strategy .

Mecanismo De Acción

Montelukast funciona inhibiendo selectivamente el receptor de leucotrienos cisteinil (CysLT1) en los pulmones y los bronquios. Esta inhibición evita que el leucotrieno D4 se una al receptor, lo que reduce la inflamación, la broncoconstricción y la producción de moco. Los objetivos moleculares incluyen el receptor CysLT1 y las vías involucradas están principalmente relacionadas con la cascada de señalización de leucotrienos .

Compuestos Similares:

Comparación:

    Montelukast vs. Zafirlukast: Ambos son antagonistas del receptor de leucotrienos, pero montelukast generalmente se toma una vez al día, mientras que zafirlukast se toma dos veces al día.

    Montelukast vs. Zyflo: Zyflo inhibe la síntesis de leucotrienos, mientras que montelukast bloquea los receptores de leucotrienos.

La singularidad de Montelukast radica en su dosificación una vez al día y su acción específica en el receptor CysLT1, lo que lo convierte en una opción conveniente y eficaz para el manejo a largo plazo del asma y las afecciones alérgicas .

Comparación Con Compuestos Similares

Comparison:

    Montelukast vs. Zafirlukast: Both are leukotriene receptor antagonists, but montelukast is typically taken once daily, while zafirlukast is taken twice daily.

    Montelukast vs. Zyflo: Zyflo inhibits leukotriene synthesis, whereas montelukast blocks leukotriene receptors.

Montelukast’s uniqueness lies in its once-daily dosing and its specific action on the CysLT1 receptor, making it a convenient and effective option for long-term management of asthma and allergic conditions .

Actividad Biológica

Montelukast sodium is a widely used leukotriene receptor antagonist primarily indicated for the management of asthma and allergic rhinitis. This article delves into its biological activity, exploring its mechanisms, clinical efficacy, and associated case studies.

Montelukast acts primarily as an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and has additional effects on the GPR17 receptor. By blocking these receptors, montelukast inhibits the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and airway inflammation. This mechanism contributes to its effectiveness in reducing asthma symptoms and improving lung function .

Pharmacological Effects

Montelukast has demonstrated several pharmacological effects:

  • Airway Obstruction Relief : In clinical trials, montelukast significantly improved forced expiratory volume in one second (FEV1) and peak expiratory flow rates (PEFR) compared to placebo .
  • Reduction in Inflammation : It decreases peripheral blood eosinophil counts, which are often elevated in asthmatic patients, indicating a reduction in airway inflammation .
  • Neuroprotective Effects : Recent studies suggest that montelukast may enhance blood-brain barrier integrity and reduce neuroinflammation, potentially improving cognitive functions in aged models .

Clinical Efficacy

Montelukast has been evaluated in numerous clinical trials:

  • Asthma Control : A multicenter trial involving 681 patients showed that montelukast improved asthma control significantly over a 12-week period. Patients reported fewer daytime symptoms and required less use of rescue inhalers .
  • Long-term Safety : The drug was well tolerated, with an adverse event profile comparable to placebo. Common side effects included headache and gastrointestinal disturbances .

Case Studies and Adverse Reactions

While montelukast is effective for many patients, it has been associated with various adverse reactions:

  • Neuropsychiatric Effects : Some case studies have reported neuropsychiatric events such as anxiety, depression, and sleep disturbances following montelukast initiation. A cohort study indicated a statistically significant increase in incident anxiety disorders among patients exposed to montelukast compared to those not exposed .
  • Churg-Strauss Syndrome (CSS) : There are documented cases linking montelukast to CSS, an autoimmune condition characterized by asthma, eosinophilia, and systemic vasculitis. Some patients developed severe complications related to CSS after starting treatment with montelukast .

Research Findings

StudyPopulationDurationKey Findings
Randomized Trial 681 asthmatic patients12 weeksSignificant improvement in FEV1 and asthma control days (P<0.001)
Neuropsychiatric Analysis 77,473 adults1 yearIncreased odds of anxiety disorders post-treatment
CSS Case Reports VariousN/ACases of CSS linked to montelukast use with severe outcomes

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying montelukast sodium in pharmaceutical formulations, and how are they validated?

High-performance liquid chromatography (HPLC) is widely used due to its specificity and sensitivity. Method validation includes parameters like linearity (e.g., 0.5–16.0 μg/mL), accuracy (recovery rates 99.7–101.2%), and precision (RSD <1.5%) . Ultraviolet-visible (UV-Vis) spectroscopy is also employed for purity testing, with standard solutions prepared in methanol-water diluents . Ensure protocols adhere to USP guidelines for system suitability and avoid light exposure during sample handling .

Q. How should researchers address variability in purity specifications across this compound formulations?

Purity ranges differ based on formulation type (e.g., 90.0–108.0% for oral granules vs. 92.5–107.5% for tablets) . To reconcile discrepancies, use orthogonal analytical techniques (e.g., HPLC with UV-Vis) and cross-validate results against reference standards like USP Montelukast Dicyclohexylamine RS . Document batch-specific variability in supporting information to aid reproducibility .

Q. What are the key considerations for designing stability studies for this compound formulations?

Stability testing should include accelerated (e.g., 40°C/75% RH) and long-term (25°C/60% RH) conditions. Monitor degradation products using validated HPLC methods and report RSD values for assay consistency (e.g., ≤1.67% in chewable tablets) . Protect samples from light and humidity, as this compound is hygroscopic and photolabile .

Advanced Research Questions

Q. How can experimental design strategies optimize modified-release formulations of this compound?

A Box-Behnken design (BBD) is effective for bilayer tablets, where independent variables (e.g., HPMC concentration, disintegrant levels) are tested against responses like disintegration time and dissolution profiles. For example, a 3-factor, 3-level BBD identified optimal immediate-release layers with sodium starch glycolate and sustained-release layers with HPMC E5 LV . Include micromeritic properties (e.g., angle of repose) in pre-formulation studies to ensure powder blend uniformity .

Q. What methodologies reconcile conflicting preclinical and clinical data on this compound’s neuropsychiatric effects?

Preclinical studies show no genotoxicity or carcinogenicity at doses 30× higher than human levels . However, clinical reports link montelukast to seizures or encephalopathy in MOG-seropositive patients . To address contradictions, conduct population pharmacokinetic (PK) studies under fed/fasted conditions and stratify clinical trials by patient subgroups (e.g., neuroinflammatory biomarkers) .

Q. How can systematic reviews address knowledge gaps in this compound’s efficacy across diverse populations?

Follow COSMOS-E guidelines: define a clear research question (e.g., "Does this compound efficacy vary by metabolic phenotype?"), use PubMed/Google Scholar for literature searches, and include observational/randomized studies. Meta-analyses should assess heterogeneity via I² statistics and subgroup analyses (e.g., age, comorbidities) .

Q. Methodological Challenges and Solutions

Q. How should researchers handle data discrepancies in bioequivalence studies of this compound formulations?

In bioequivalence trials (e.g., chewable tablets), ensure crossover designs with adequate washout periods and standardized fed/fasted conditions. Use non-compartmental PK analysis (AUC₀–t, Cmax) and apply two one-sided tests (TOST) for 90% confidence intervals (80–125% equivalence range) . Report intersubject variability in supporting materials to guide regulatory submissions .

Q. What strategies improve reproducibility in this compound formulation research?

  • Material Sourcing : Specify reagent purity (e.g., USP-grade) and solvent ratios in methods .
  • Process Documentation : Detail tablet compression forces, granulation moisture content, and drying times .
  • Data Transparency : Share raw chromatograms, dissolution curves, and stability data in supplementary files .

Q. Tables for Key Data

Parameter Immediate-Release Layer (Fexofenadine) Sustained-Release Layer (Montelukast)
Independent VariablesSodium starch glycolate, NaHCO₃HPMC E5 LV, magnesium stearate
Optimization ResponseDisintegration time (<30 s)T80% dissolution (6–8 h)
Design Model3-Factor Box-Behnken3-Factor Box-Behnken
Critical Quality AttributesDrug release (>85% in 30 min)Friability (<0.8%)
Adapted from

Propiedades

Número CAS

151767-02-1

Fórmula molecular

C35H36ClNNaO3S

Peso molecular

609.2 g/mol

Nombre IUPAC

sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate

InChI

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/b15-10+;/t32-;/m1./s1

Clave InChI

ZMFQNQCXWQXCFO-HKHDRNBDSA-N

SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]

SMILES isomérico

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na]

SMILES canónico

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na]

Apariencia

Assay:≥98%A crystalline solid

Key on ui other cas no.

151767-02-1

Números CAS relacionados

158966-92-8 (Parent)

Sinónimos

MK 0476
MK-0476
montelukast
montelukast sodium
Singulair
sodium 1-(((1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropylacetate

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[(1S)-1-(4-cyanophenyl)ethyl] methanesulfonate
[(1S)-1-(4-cyanophenyl)ethyl] methanesulfonate
Montelukast sodium
[(1S)-1-(4-cyanophenyl)ethyl] methanesulfonate
[(1S)-1-(4-cyanophenyl)ethyl] methanesulfonate
Montelukast sodium
[(1S)-1-(4-cyanophenyl)ethyl] methanesulfonate
[(1S)-1-(4-cyanophenyl)ethyl] methanesulfonate
Montelukast sodium
[(1S)-1-(4-cyanophenyl)ethyl] methanesulfonate
[(1S)-1-(4-cyanophenyl)ethyl] methanesulfonate
Montelukast sodium
[(1S)-1-(4-cyanophenyl)ethyl] methanesulfonate
Montelukast sodium
[(1S)-1-(4-cyanophenyl)ethyl] methanesulfonate
[(1S)-1-(4-cyanophenyl)ethyl] methanesulfonate
Montelukast sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.